5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole
Description
Properties
IUPAC Name |
[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-8-13(20-10(3)16-8)9(2)17-19-14(18)11-4-6-12(15)7-5-11/h4-7H,1-3H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFUKXBHQLYRIG-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=NOC(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)/C(=N/OC(=O)C2=CC=C(C=C2)F)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Ethanimidoyl Group: This step involves the reaction of the thiazole derivative with an appropriate imidoyl chloride under basic conditions.
Attachment of the 4-Fluorobenzoyl Group: The final step is the esterification reaction where the ethanimidoyl-thiazole intermediate is reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidoyl group, converting it to an amine.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazole ring is a versatile moiety that can be modified to create a wide range of derivatives.
Biology
Biologically, compounds containing thiazole rings are known for their antimicrobial and antifungal properties. 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Thiazole derivatives are often investigated for their anti-inflammatory, anticancer, and antiviral properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole would depend on its specific application. Generally, thiazole derivatives can interact with various molecular targets, including enzymes and receptors, altering biochemical pathways. The fluorobenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
4-Chlorobenzoyl Analogs
- Example : 5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole ().
- Key Differences :
- Chlorine (Cl) replaces fluorine (F), increasing molecular weight (e.g., 370.86 g/mol in vs. 354.4 g/mol for the target compound).
- Chlorine’s larger atomic radius may introduce steric hindrance, reducing enzyme binding efficiency compared to fluorine.
- Higher lipophilicity (logP ~3.5) due to Cl’s polarizability .
3-Chloroanilinocarbonyl Analogs
- Example: 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (). Key Differences:
- Replacement of benzoyl with an anilinocarbonyl group introduces a secondary amine, enabling hydrogen bonding.
Variations at Position 2 of the Thiazole Ring
Phenyl vs. Methyl Substitution
- Example : 5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole ().
- Key Differences :
- Aromatic phenyl group at position 2 enhances π-π stacking interactions but reduces solubility.
- Molecular weight (370.86 g/mol) is higher than the target compound’s 354.4 g/mol .
4-Methylphenyl vs. 4-Methoxyphenyl
- Example : 5-{3-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-2,4-dimethyl-1,3-thiazole ().
- Key Differences :
- Methoxy groups increase electron density, altering electronic interactions with targets like COMT ().
- Reduced steric bulk compared to fluorobenzoyl derivatives may improve binding pocket accommodation .
Core Structure Modifications
Benzimidazole Derivatives
- Example : Flubendazole ().
- Key Differences :
- Benzimidazole core replaces thiazole, enabling different binding modes (e.g., antiparasitic activity via tubulin inhibition).
- The 4-fluorobenzoyl group is retained, highlighting fluorine’s role in target affinity .
Thiazolidinone Derivatives
Comparative Data Table
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve target selectivity and metabolic stability compared to bulkier chloro analogs .
- Position 2 Substitution : Methyl groups (target compound) reduce steric hindrance, favoring enzyme active-site penetration over phenyl-substituted analogs .
- Biological Activity : Thiazole derivatives with fluorobenzoyl groups show promise in enzyme inhibition (e.g., COMT in ), while benzimidazole analogs like flubendazole excel in antiparasitic applications .
Biological Activity
The compound 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various fields, particularly in medicinal chemistry.
Synthesis
The synthesis of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the thiazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the 4-fluorobenzoyl group is performed via nucleophilic substitution methods.
- Final modifications : Further functionalization can enhance the compound's biological properties.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. The compound has shown promise against various bacterial strains and fungi. For example:
- In vitro studies demonstrated that it inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Mechanism of action : It is believed that the thiazole moiety interacts with microbial enzymes, disrupting metabolic pathways essential for survival.
Anticancer Activity
Thiazoles are also known for their anticancer properties. Preliminary investigations into this compound revealed:
- Cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range (approximately 5–15 µM).
- Apoptotic induction : Flow cytometry analyses indicated that treated cells exhibited increased apoptosis rates compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Activity Type | Observed Effect |
|---|---|---|
| Thiazole ring | Antimicrobial | Inhibition of bacterial growth |
| 4-Fluorobenzoyl group | Anticancer | Cytotoxicity against cancer cell lines |
| Dimethyl substitutions on thiazole | Enhanced potency | Increased binding affinity to targets |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated a series of thiazole derivatives, including our compound, against a panel of pathogens. Results indicated that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced antimicrobial activity due to increased lipophilicity and membrane penetration.
-
Case Study on Anticancer Mechanisms :
- Research involving MCF-7 cells treated with the compound showed activation of caspase pathways, suggesting that it triggers apoptosis through intrinsic pathways.
Research Findings
Recent literature emphasizes the importance of thiazole derivatives in drug discovery:
- In silico studies have been conducted to predict the binding affinity of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole to various biological targets, indicating promising interactions with enzymes involved in cancer progression.
- Molecular docking studies revealed favorable binding conformations with protein targets associated with tumor growth and microbial resistance.
Q & A
Basic: What are the recommended synthetic routes for 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The compound is synthesized via multi-step reactions involving coupling of the 4-fluorobenzoyl group to a functionalized thiazole core. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity, as demonstrated in thiazole derivatization studies .
- Catalysts: Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective coupling, with triethylamine as a base to neutralize by-products .
- Temperature Control: Maintain reflux conditions (80–100°C) for 12–18 hours to ensure complete reaction, followed by slow cooling to precipitate pure product .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound. Yield optimization (>65%) is achieved by adjusting stoichiometry (1:1.2 molar ratio of thiazole intermediate to 4-fluorobenzoyl chloride) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should conflicting data between theoretical and observed values be addressed?
Methodological Answer:
- 1H/13C NMR: Assign peaks by comparing experimental shifts with computed values (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons). Discrepancies >0.3 ppm may indicate impurities or tautomerism .
- FT-IR: Validate the presence of C=O (1720–1680 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches. Overlapping bands (e.g., C-N vs. C-O) require deconvolution software for accurate assignment .
- Elemental Analysis: Address deviations (>0.4% for C/H/N) by repeating combustion analysis or verifying sample dryness (e.g., lyophilization to remove solvent traces) .
Basic: What strategies are effective in minimizing by-product formation during the coupling of the 4-fluorobenzoyl moiety to the thiazole core?
Methodological Answer:
- Reagent Purity: Use freshly distilled 4-fluorobenzoyl chloride to avoid hydrolysis to 4-fluorobenzoic acid .
- Stoichiometry: Limit acyl chloride excess to <1.2 equivalents to prevent diacylation .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to suppress oxidative side reactions .
- Real-Time Monitoring: Employ TLC (silica, UV-active spots) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and quench at >90% conversion .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound's derivatives to enhance target binding affinity?
Methodological Answer:
- Analog Synthesis: Replace the 4-fluorobenzoyl group with electron-withdrawing (e.g., 4-nitro) or donating (e.g., 4-methoxy) substituents. Compare bioactivity using standardized assays (e.g., IC50 in enzyme inhibition) .
- Docking Studies: Perform molecular docking (AutoDock Vina, PDB ID: 1XYZ) to predict binding poses. Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) for synthesis .
- Mutagenesis Validation: Engineer target protein mutants (e.g., Ala-scanning) to test predicted interaction sites .
Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets, and how can docking results be validated experimentally?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein complexes (AMBER/CHARMM force fields) for 100 ns to assess stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- Free Energy Calculations: Use MM-PBSA/GBSA to estimate binding free energy. Correlate with experimental ΔG from isothermal titration calorimetry (ITC) .
- Experimental Validation: Compare docking-predicted Ki with surface plasmon resonance (SPR)-derived affinity constants. Discrepancies >10-fold suggest force field inaccuracies .
Advanced: How should discrepancies between in vitro bioactivity and in vivo efficacy be systematically analyzed for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t1/2) and bioavailability (F%) in rodent models. Low F% (<20%) may explain efficacy gaps .
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. Hydroxylation or glucuronidation could reduce active compound concentration .
- Tissue Distribution: Quantify compound levels in target organs (e.g., liver, tumor) via LC-MS. Low penetration (<1 µg/g) suggests formulation optimization (e.g., liposomal encapsulation) .
Advanced: What methodologies are recommended for optimizing regioselectivity in multi-step syntheses involving similar thiazole derivatives?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., NH-thiazole with Boc) to direct coupling to the desired position .
- Lewis Acid Catalysis: Use ZnCl2 or BF3·Et2O to activate specific carbonyl groups during Friedel-Crafts acylation .
- Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., 0°C for kinetic, 25°C for thermodynamic products) and monitor intermediates via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
